Thalidomide-O-acetamido-C6-acid
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Overview
Description
Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C6-acid involves the conjugation of thalidomide with an acetamido group and a C6 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group, such as an azide or an amine.
Linker Attachment: A C6 linker is then attached to the activated thalidomide through a series of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Acetamido Group Addition: Finally, an acetamido group is introduced to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-acetamido-C6-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be used for different therapeutic applications .
Scientific Research Applications
Thalidomide-O-acetamido-C6-acid has a wide range of scientific research applications:
Chemistry: It is used in the development of novel chemical probes and as a building block for more complex molecules.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways.
Medicine: this compound is used in drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in various industrial applications
Mechanism of Action
Thalidomide-O-acetamido-C6-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .
Comparison with Similar Compounds
Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects
Uniqueness: Thalidomide-O-acetamido-C6-acid is unique due to its specific structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in drug discovery and therapeutic applications .
Properties
Molecular Formula |
C22H25N3O8 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid |
InChI |
InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30) |
InChI Key |
WOLLRZHSUPHKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O |
Origin of Product |
United States |
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